molecular formula C6H11NS B1606811 3-Isothiocyanatopentane CAS No. 201224-89-7

3-Isothiocyanatopentane

Cat. No. B1606811
M. Wt: 129.23 g/mol
InChI Key: YDRYFNXKCXDLPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isothiocyanates (ITCs) like 3-Isothiocyanatopentane can be synthesized from biologically inactive glucosinolates. They are produced by cruciferous vegetables such as broccoli, radishes, wasabi, and cauliflower as part of their defense mechanisms . The synthesis of ITCs involves a two-step, one-pot reaction of the parent primary amines or their salts with carbon disulfide, followed by reaction of the thus formed dithiocarbamates with a desulfurizing agent .


Molecular Structure Analysis

The molecular formula of 3-Isothiocyanatopentane is C6H11NS . The molecular weight is 129.2232 .


Physical And Chemical Properties Analysis

3-Isothiocyanatopentane is a colorless liquid that is soluble in water, ethanol, and dichloromethane. The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocycles

3-Isothiocyanatopentane is used in the synthesis of five-membered heterocycles, where it acts as an effective substrate in (3 + 2) cycloadditions with donor-acceptor cyclopropanes. These reactions demonstrate broad substrate scope, high yields, and well-defined chemoselectivity. The choice of Lewis acid influences the stereochemical outcome and the reaction mechanism (Goldberg et al., 2012).

Reactivity and Synthesis

The reactivity of 3-Isothiocyanatopentane allows its use in various synthetic reactions. For instance, it has been utilized in the synthesis of compounds like 1-Isothiocyanatosilatrane by transesterification reactions. These compounds are further characterized by spectroscopic methods and elemental analysis (Singh et al., 2012).

Enantioselective Reactions

3-Isothiocyanato oxindoles, derived from 3-Isothiocyanatopentane, are applied in asymmetric formal [3 + 3] cycloaddition reactions with aziridines. This leads to the efficient production of polycyclic frameworks and enantioenriched products, which can be further utilized in synthesizing modified amino acids, peptides, and bifunctional organocatalysts (Wang et al., 2015).

Disease Prevention and Therapeutic Effects

Isothiocyanates from cruciferous vegetables, including compounds like 3-Isothiocyanatopentane, have been extensively studied for their disease preventive and therapeutic effects. Clinical trials suggest an opportunity to incorporate these compounds into larger human disease mitigation efforts, particularly against diseases like cancer and autism (Palliyaguru et al., 2018).

Safety And Hazards

The safety data sheets for 3-Isothiocyanatopentane suggest that it is intended for research and development use only, under the supervision of a technically qualified individual . Long-term exposure to isocyanates, a related group of compounds, can cause a form of asthma called isocyanate asthma .

Future Directions

While specific future directions for 3-Isothiocyanatopentane are not mentioned in the search results, there is a general interest in the synthesis of structurally diverse and biologically relevant derivatives through the integration of green methodologies .

properties

IUPAC Name

3-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYFNXKCXDLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336825
Record name 3-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanatopentane

CAS RN

201224-89-7
Record name 3-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201224-89-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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